6-Phenyl-2,2'-bipyridine
Overview
Description
Synthesis Analysis
The synthesis of 6-Phenyl-2,2'-bipyridine derivatives often involves palladium-catalyzed coupling reactions. For example, Butler and Soucy-Breau (1991) described the synthesis of a series of 6,6′-diethynyl-2,2′-bipyridyls, including 6-phenyl derivatives, through the palladium-catalyzed coupling of 6,6′-dibromo-2,2′-bipyridine with arylacetylenes. The crystal structure of 6,6′-phenylethynyl-2,2′-bipyridyl was determined, showcasing a layered assembly of molecules (Butler & Soucy-Breau, 1991).
Scientific Research Applications
Photophysical Properties and Redox Behavior
6-Phenyl-2,2'-bipyridine and its derivatives have been studied for their photophysical properties and redox behavior. For instance, research has explored the synthesis, structure, and properties of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines (Neve et al., 1999). These complexes exhibit luminescence and are studied for their potential in photophysical applications.
Synthesis and Optical Properties
The compound cis-6-phenyl-4'-{ 4-[4-(1H-carbazol) styryl]phenyl}-2,2'-bipyridine has been synthesized, and its structure and optical properties have been investigated (J. Fen, 2014). Such studies contribute to the understanding of molecular structures and their impact on optical behavior.
Applications in Solar Cells
The use of this compound derivatives in dye-sensitized solar cells has been explored, specifically focusing on the synthesis, characterization, and performance of various copper(I)-based dyes (Brauchli et al., 2015). This research is vital for developing efficient and cost-effective solar energy solutions.
Electrocatalytic Applications
Research on molecular catalysts featuring Re bipyridine-type complexes, including those with this compound derivatives, has provided insights into the electrochemical reduction of carbon dioxide (Rotundo et al., 2020). Such studies are essential for developing new strategies for CO2 reduction and addressing climate change issues.
Light-Emitting Electrochemical Cells
This compound and its derivatives have been utilized in the development of copper-based light-emitting electrochemical cells (LECs). The study by Alkan-Zambada et al. (2018) on [Cu(P^P)(N^N)][PF6] compounds provides insights into the potential of these materials for electroluminescent devices (Alkan-Zambada et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 6-Phenyl-2,2’-bipyridine are platinum (II) and DNA . The compound forms complexes with platinum (II), which are capable of displaying intriguing solvato- and iono-chromic phenomena . Additionally, the compound has been shown to intercalate with DNA, affecting its structure and function .
Mode of Action
6-Phenyl-2,2’-bipyridine interacts with its targets through non-covalent interactions. In the case of platinum (II), the compound forms mono- and di-nuclear organoplatinum (II) monomers with cyclometalated 6-phenyl-2,2’-bipyridine ligands . These systems are capable of displaying intriguing solvato- and iono-chromic phenomena by elaborately manipulating non-covalent Pt⋯Pt metal–metal and π–π stacking interactions for their self-assembly processes .
When interacting with DNA, the compound exhibits multiple binding modes of mono/bisintercalation and groove binding . This interaction with DNA is based on viscosity measurements .
Biochemical Pathways
The compound’s ability to form complexes with platinum (ii) and to intercalate with dna suggests that it may influence a variety of cellular processes, including dna replication and transcription .
Pharmacokinetics
Given its ability to form complexes with platinum (ii) and to intercalate with dna, it is likely that these properties will significantly impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 6-Phenyl-2,2’-bipyridine’s action are largely dependent on its interaction with its targets. The formation of complexes with platinum (II) can lead to intriguing solvato- and iono-chromic phenomena . On the other hand, its interaction with DNA can affect the structure and function of the DNA, potentially leading to changes in gene expression .
Action Environment
The action of 6-Phenyl-2,2’-bipyridine can be influenced by various environmental factors. For instance, the formation of complexes with platinum (II) can be affected by the polarity of the solvent . Similarly, the compound’s interaction with DNA can be influenced by the presence of other molecules in the cellular environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenyl-6-pyridin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-7-13(8-3-1)14-10-6-11-16(18-14)15-9-4-5-12-17-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHGNUQPJHDTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404883 | |
Record name | Bipyridine, polymer-bound | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61633-06-5 | |
Record name | Bipyridine, polymer-bound | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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